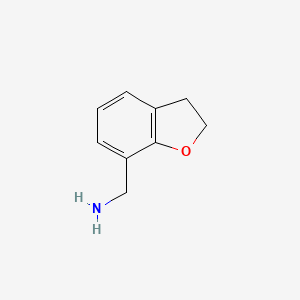

2,3-Dihydro-1-benzofuran-7-ylmethylamine

Description

Significance of the Dihydrobenzofuran Scaffold in Contemporary Bioactive Molecules

The 2,3-dihydrobenzofuran (B1216630) scaffold is a cornerstone in the architecture of numerous biologically active molecules. nih.gov Its structural rigidity and the potential for diverse substitutions at various positions on both the aromatic and the dihydrofuran rings allow for the fine-tuning of physicochemical properties and biological activities. rsc.org This versatility has rendered the dihydrobenzofuran nucleus a focal point for medicinal chemists.

Natural products containing this scaffold exhibit a wide spectrum of biological effects, including anti-HIV, antimalarial, anticancer, anti-inflammatory, antifungal, and antibacterial properties. evitachem.com Synthetic derivatives have also shown significant promise, with research highlighting their potential as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netnih.gov The ability of this scaffold to interact with a variety of biological targets underscores its importance in the development of new therapeutic agents.

Overview of the 2,3-Dihydro-1-benzofuran-7-ylmethylamine Class within Pharmaceutical Research

Within the broader family of dihydrobenzofuran derivatives, the this compound class represents a specific area of interest in pharmaceutical research. While extensive research on the singular compound "this compound" is not widely documented in publicly available literature, the structural motif of an amine-containing side chain on the benzofuran (B130515) ring is a common feature in many biologically active compounds.

For instance, derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been synthesized and evaluated as histamine (B1213489) H3 and H4 receptor ligands, demonstrating potential anti-inflammatory properties. researchgate.net The introduction of an aminomethyl group can significantly influence a molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic profiles. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and identify lead candidates for further development.

Historical Development and Therapeutic Relevance of Benzofuran and Dihydrobenzofuran Pharmacophores

The journey of benzofuran and its reduced form, dihydrobenzofuran, in medicinal chemistry is a testament to their enduring relevance. Historically, many natural products containing these cores have been used in traditional medicine. mdpi.com The isolation and structural elucidation of these natural compounds paved the way for synthetic exploration and the development of new drugs.

Several approved drugs incorporate the benzofuran or dihydrobenzofuran scaffold, highlighting their clinical significance. nih.govmdpi.com For example, Amiodarone, a potent antiarrhythmic drug, features a benzofuran core. The therapeutic relevance of these pharmacophores extends to a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govgoogle.comresearchgate.net Ongoing research continues to uncover new biological activities and therapeutic applications for this versatile class of compounds, solidifying their position as a valuable pharmacophore in drug discovery. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQLTDVDXCZARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634677 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361393-65-9 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 7 Ylmethylamine and Its Analogues

Retrosynthetic Analysis of the 2,3-Dihydro-1-benzofuran-7-ylmethylamine Framework

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is at the C-7 methylamine (B109427) group, which suggests a precursor such as 2,3-dihydro-1-benzofuran-7-carbaldehyde. This aldehyde can then be converted to the desired amine via reductive amination. Another approach involves the direct amination of a suitable C-7 functionalized dihydrobenzofuran.

The dihydrobenzofuran core itself can be retrosynthetically disconnected in a few ways. A common strategy involves the formation of the ether linkage, suggesting a precursor like a 2-halophenol and an appropriate allyl or propargyl alcohol derivative. Alternatively, intramolecular cyclization of a suitably substituted phenol (B47542) can lead to the dihydrobenzofuran ring system. The saturation of the 2,3-double bond of a benzofuran (B130515) precursor is another viable route.

Strategies for the Construction of the Dihydrobenzofuran Core Structure

The formation of the 2,3-dihydrobenzofuran (B1216630) skeleton is a pivotal step in the synthesis of the target molecule. Various methodologies have been developed to achieve this, primarily involving cyclization reactions and the reduction of benzofuran precursors.

Cyclization Reactions for Benzofuran Ring Formation

A multitude of cyclization strategies have been employed for the synthesis of the benzofuran and subsequently the dihydrobenzofuran ring. These methods often utilize transition metal catalysis to facilitate the key bond-forming steps.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, the annulation of alkenyl ethers and alkynyl oxime ethers in the presence of a palladium catalyst can yield polycyclic dihydrobenzofurans. nih.gov Similarly, palladium-catalyzed intramolecular cyclization of iodophenols with terminal alkynes, often in the presence of a copper co-catalyst (Sonogashira coupling conditions), provides a direct route to benzofuran derivatives. nih.gov Another palladium-catalyzed approach involves the (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides to produce dihydrobenzofuran derivatives with high diastereoselectivity. organic-chemistry.org

Rhodium catalysis has also been utilized. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org

Other transition metals like iridium, copper, and nickel have also been successfully used in the synthesis of the dihydrobenzofuran nucleus. nih.gov For example, Ir-catalyzed intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond can form the dihydrobenzofuran ring. nih.gov Furthermore, metal-free protocols, such as TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates, have been developed. frontiersin.org

Oxidative cycloaddition reactions offer another pathway. The reaction of phenols and alkenes, activated by visible light photocatalysis with a benign terminal oxidant like ammonium (B1175870) persulfate, can lead to dihydrobenzofurans. nih.gov Manganese(III) acetate-based oxidative cycloaddition of 2-cyclohexenones with alkenes also provides a route to these structures. acs.org

Electrochemical methods, such as the sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes, have been developed for the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, which can be precursors to other functionalized dihydrobenzofurans. thieme-connect.com

Catalytic Hydrogenation and Reduction Protocols for 2,3-Dihydrobenzofuran Synthesis

A common and effective method for obtaining the 2,3-dihydrobenzofuran core is through the selective hydrogenation of the corresponding benzofuran. This transformation requires careful selection of catalysts and reaction conditions to achieve high selectivity for the reduction of the furan (B31954) ring's double bond without affecting the benzene (B151609) ring.

Heterogeneous catalysts are frequently employed for this purpose. A notable example is the use of palladium-ruthenium bimetallic nanoparticles (Pd^Ru/C), which have shown high activity and selectivity for the hydrogenation of benzofurans to 2,3-dihydrobenzofurans at low temperatures. acs.orgacs.orgthieme-connect.com The synergy between palladium, which activates hydrogen, and ruthenium, which interacts with the benzofuran, is key to the catalyst's performance. acs.org This catalytic system has been successfully applied to the hydrogenation of various benzofuran derivatives. acs.orgthieme-connect.com

Non-noble metal catalysts, such as cobalt-cobalt oxide core-shell nanoparticles supported on silica (B1680970), have also been developed for the selective hydrogenation of benzofurans. researchgate.net Additionally, air-stable nickel nanoparticles on mesoporous silica have demonstrated high activity as a general and selective hydrogenation catalyst under mild conditions. researchgate.net

For more complex substrates, cascade catalysis involving a combination of homogeneous and heterogeneous catalysts can be employed for the enantio- and diastereoselective, complete hydrogenation of multiply substituted benzofurans. nih.gov

Introduction and Functionalization of the C-7 Ylmethylamine Moiety

Once the 2,3-dihydrobenzofuran core is established, the next critical step is the introduction of the methylamine group at the C-7 position. This can be accomplished through direct amination or, more commonly, via a two-step reductive amination pathway starting from a C-7 aldehyde.

Amination Reactions at Position C-7

Direct amination at the C-7 position of a pre-formed 2,3-dihydrobenzofuran is a less common but potential route. This would typically involve the conversion of a C-7 functional group, such as a halide or a triflate, into the amine. However, these methods can be challenging and may require specific catalysts and reaction conditions. A more practical approach often involves the synthesis of a precursor that already contains a nitrogen-based functional group at the C-7 position, which can then be converted to the desired methylamine.

Reductive Amination Pathways Utilizing 2,3-Dihydro-1-benzofuran-7-carbaldehyde Precursors

A more versatile and widely used strategy for the synthesis of this compound is the reductive amination of 2,3-dihydro-1-benzofuran-7-carbaldehyde. libretexts.org This two-step, often one-pot, process involves the initial condensation of the aldehyde with an amine (in this case, methylamine or a precursor) to form an imine intermediate. This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com

The synthesis of the key precursor, 2,3-dihydro-1-benzofuran-7-carbaldehyde, can be achieved through various synthetic routes. For example, starting from m-cresol, a multi-step sequence involving acetylation, rearrangement, reaction with a methallyl halide, cyclization, and oxidation can lead to a 7-acetyl-2,3-dihydrobenzofuran derivative. google.com The acetyl group can then be further manipulated to yield the desired aldehyde. A similar strategy starting from 2-hydroxyacetophenone (B1195853) has also been described. google.com

The reductive amination step itself can be carried out using a variety of reducing agents. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation due to its ability to selectively reduce the protonated imine in the presence of the aldehyde. libretexts.orgmasterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are also effective and are often preferred due to their milder nature and lack of cyanide byproducts. researchgate.net Catalytic hydrogenation over catalysts like copper-aluminum mixed oxides (CuAlOx) in a flow reactor has also been employed for the reductive amination of furanic aldehydes, a process that could be adapted for dihydrobenzofuran aldehydes. nih.gov

The versatility of reductive amination allows for the synthesis of a wide range of N-substituted analogues by simply varying the amine used in the initial condensation step. masterorganicchemistry.com

Table of Catalysts for Dihydrobenzofuran Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / CuCl₂ / TBAB | Annulation | Alkenyl ethers, Alkynyl oxime ethers | Forms polycyclic dihydrobenzofurans. nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling/Cyclization | Iodophenols, Terminal alkynes | Direct route to benzofurans. nih.gov |

| Rh(III) complex | C-H Activation/Carbooxygenation | N-phenoxyacetamides, 1,3-dienes | Constructs dihydrobenzofurans. organic-chemistry.org |

| Pd^Ru/C | Hydrogenation | Benzofurans | High activity and selectivity at low temperatures. acs.orgacs.orgthieme-connect.com |

| Co-CoOx/SiO₂ | Hydrogenation | Benzofurans | Non-noble metal catalyst. researchgate.net |

| Ni/MCM-41 | Hydrogenation | Benzofurans | Air-stable and reusable nickel catalyst. researchgate.net |

| Ru*(bpy)₃²⁺ / (NH₄)₂S₂O₈ | Photocatalytic Cycloaddition | Phenols, Alkenes | Uses visible light and a benign oxidant. nih.gov |

Table of Reagents for Reductive Amination

| Reagent(s) | Role | Key Features |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Reducing Agent | Selectively reduces imines in the presence of aldehydes. libretexts.orgmasterorganicchemistry.com |

| Sodium triacetoxyborohydride [NaBH(OAc)₃] | Reducing Agent | Mild and selective, avoids cyanide byproducts. researchgate.net |

| CuAlOx | Catalyst for Hydrogenation | Used in flow reactors for the reduction of imines. nih.gov |

Advanced Synthetic Transformations and Catalysis

Modern organic synthesis provides a powerful toolkit for the derivatization of the 2,3-dihydrobenzofuran system. Catalytic methods, in particular, offer elegant and efficient solutions for creating a wide array of analogues.

Palladium-Catalyzed Reactions in Dihydrobenzofuran Derivatization

Palladium catalysis is a cornerstone in the synthesis and functionalization of heterocyclic compounds, including 2,3-dihydrobenzofurans. A notable method involves the palladium-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.gov This strategy allows for the coupling of readily available 2-allylphenols with aryl triflates to generate a variety of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The catalytic cycle is believed to proceed through the oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, deprotonation of the phenol, anti-oxypalladation, and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

Furthermore, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been developed to produce a library of benzofuran and dihydrobenzofuran compounds. nih.gov The regioselectivity of this reaction is dependent on the substitution pattern of the phenol precursor, allowing for the synthesis of either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans. nih.gov For instance, the reaction of 2-phenylphenols can lead to biologically active 7-arylbenzofuran derivatives. nih.gov

Palladium on carbon (Pd/C) has also been utilized as a recyclable and stable catalyst for the synthesis of benzofurans from substituted allyl-phenols, showcasing the versatility of palladium in these transformations. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Dihydrobenzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| 2-Allylphenol derivatives, Aryl triflates | Pd(0)/CPhos complex | Functionalized 2,3-dihydrobenzofurans | Good | nih.gov |

| Phenols, Alkenylcarboxylic acids | Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ | 2-Alkyl-3-methylene-2,3-dihydrobenzofurans | Varies | nih.gov |

| Substituted allyl-phenols | Pd/C | Benzofurans (can be reduced to dihydrobenzofurans) | Good to Excellent | rsc.org |

Copper-Catalyzed Synthetic Routes

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of dihydrobenzofuran derivatives. One approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. youtube.com This method proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization. youtube.com

Copper-catalyzed intramolecular C-O bond formation has also been employed in the synthesis of functionalized dihydrobenzofurans under mild conditions. nih.gov This can be achieved through the intermediacy of diaryliodonium salts, which are generated in situ. nih.gov Additionally, copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been shown to produce chiral dihydrobenzofuran-3-ols.

Table 2: Examples of Copper-Catalyzed Reactions for Dihydrobenzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Phenols, Alkynes | Copper catalyst, O₂ | Polysubstituted benzofurans | youtube.com |

| 2-(3-Methoxyphenyl)-2-cyclohexen-1-ol | Cu(OTf)₂, Diaryliodonium salt precursor | Functionalized dihydrobenzofurans | nih.gov |

| Aryl pinacol boronic esters | Copper catalyst | Chiral dihydrobenzofuran-3-ols |

Ruthenium and Platinum-Mediated Transformations

Ruthenium and platinum catalysts have also emerged as powerful tools for the synthesis and functionalization of dihydrobenzofurans. Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives to their corresponding dihydrobenzofurans. researchgate.net This catalytic system demonstrates high activity, selectivity, and stability. researchgate.net

Ruthenium(II)-catalyzed C-H amination represents a direct approach to introduce nitrogen-containing functionalities. For example, the ortho-C-H amination of benzofurans has been achieved using a Ru(II) catalyst with O-benzoyl hydroxylamines at room temperature, directed by a weakly coordinating amide auxiliary. nih.gov Furthermore, Ru-catalyzed carbamoyl-directed C-H functionalization of indoles and indolines with 7-azabenzonorbornadienes has been reported to produce aminodihydronaphthyl-substituted heterocycles, showcasing the potential for C-N bond formation in related systems. organic-chemistry.org

Platinum-catalyzed reactions, while less commonly reported for this specific scaffold, offer unique reactivity. For instance, the platinum-catalyzed cyclization of o-alkynylphenyl acetals leads to 2,3-disubstituted benzofurans. organic-chemistry.org This reaction is catalyzed by PtCl₂ in the presence of 1,5-cyclooctadiene (B75094) (COD) and is proposed to involve platinum coordination to the alkyne, followed by nucleophilic attack and migration of the α-alkoxyalkyl group. organic-chemistry.org Additionally, platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins provides an efficient route to cyclic ethers, a transformation that can be conceptually applied to the cyclization of o-allylphenols to form dihydrobenzofurans. researchgate.netchem-station.com

Table 3: Examples of Ruthenium and Platinum-Mediated Transformations

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Benzofuran derivatives | Ru@SILP-LA, H₂ | Dihydrobenzofurans | researchgate.net |

| Benzofurans with amide directing group | Ru(II) catalyst, O-benzoyl hydroxylamines | ortho-aminated benzofurans | nih.gov |

| o-Alkynylphenyl acetals | PtCl₂, 1,5-cyclooctadiene (COD) | 2,3-Disubstituted benzofurans | organic-chemistry.org |

| γ- and δ-Hydroxy olefins | [PtCl₂(H₂C=CH₂)]₂, P(4-C₆H₄CF₃)₃ | Cyclic ethers | researchgate.net |

Enantioselective Synthesis for Chiral this compound Analogues

The development of enantioselective methods is crucial for accessing chiral analogues of this compound, as stereochemistry often plays a critical role in biological activity. Various catalytic systems have been developed to achieve high enantioselectivity in the formation of the dihydrobenzofuran core.

A biocatalytic approach using engineered myoglobins has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity. masterorganicchemistry.comorganic-chemistry.org

Transition metal catalysis with chiral ligands is a more common strategy. Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, using a cationic iridium complex with a chiral bisphosphine ligand, affords chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. organic-chemistry.org Ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has also been developed to prepare 2,3-dihydrobenzofurans with chiral all-carbon quaternary stereocenters in high yields and enantioselectivities. nih.gov

Multi-Component Reactions in Heterocyclic Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. Pseudo-multicomponent reactions, where one reactant participates in multiple steps, are also valuable in this regard. researchgate.net

For the synthesis of dihydrobenzofuran derivatives, a palladium-catalyzed three-component reaction of glyoxylic acid, sulfonamides, and arylboronic acids has been developed for the enantioselective synthesis of α-arylglycine derivatives, which can be conceptually extended to the synthesis of related heterocyclic systems. rsc.org While specific multi-component reactions leading directly to 7-substituted 2,3-dihydrobenzofurans are not extensively documented, the principles of MCRs provide a promising avenue for future synthetic explorations in this area.

Synthesis of Key 2,3-Dihydrobenzofuran Building Blocks and Synthetic Intermediates

The synthesis of the target compound, this compound, typically proceeds through a key intermediate, 2,3-dihydro-1-benzofuran-7-carbaldehyde. The synthesis of this aldehyde can be achieved through various methods, often starting from commercially available precursors.

A common route to benzofuran-based aldehydes involves the Vilsmeier-Haack reaction or other formylation methods on the corresponding benzofuran or dihydrobenzofuran. Once the 7-carbaldehyde is obtained, the final step to produce this compound is a reductive amination.

Reductive amination is a two-step process that first involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium salt, to form an imine intermediate. nih.govchemicalbook.com This imine is then reduced in situ to the desired primary amine. nih.govchemicalbook.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net The Borch reductive amination, which utilizes NaBH₃CN, is a widely used and general method for this purpose. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) and may be buffered to a slightly acidic pH to facilitate imine formation. masterorganicchemistry.comorganic-chemistry.org

Table 4: Key Intermediates and Final Synthetic Step

| Intermediate/Product | Synthetic Method | Reagents | Reference |

| 2,3-Dihydro-1-benzofuran-7-carbaldehyde | Formylation of 2,3-dihydrobenzofuran | Vilsmeier-Haack or other formylation reagents | General Synthetic Method |

| This compound | Reductive Amination | 2,3-Dihydro-1-benzofuran-7-carbaldehyde, NH₃ or NH₄OAc, NaBH₃CN or NaBH(OAc)₃ | masterorganicchemistry.comorganic-chemistry.orgresearchgate.net |

Reaction Mechanisms and Chemical Reactivity of 2,3 Dihydro 1 Benzofuran 7 Ylmethylamine

Mechanistic Elucidation of Novel Synthetic Pathways

The synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold, the core of the title compound, is a subject of extensive research, with numerous methodologies developed to achieve its construction. Transition metal-catalyzed reactions represent a significant class of these synthetic routes. For instance, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation reaction with 1,3-dienes provides a redox-neutral [3+2] annulation to form dihydrobenzofuran derivatives. organic-chemistry.org Similarly, palladium-catalyzed processes, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, afford chiral substituted 2,3-dihydrobenzofurans with high enantioselectivity. organic-chemistry.org

Other notable strategies include intramolecular cyclizations. Iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones through a direct oxidative aromatic C-O bond formation. nih.gov A method for direct aryl C-O bond formation under mild conditions involves the in situ generation of diaryliodonium salts from phenols with tethered alcohols, which then undergo a copper-catalyzed intramolecular C-H arylation to yield the dihydrobenzofuran ring. nih.gov

A plausible synthetic route to 2,3-Dihydro-1-benzofuran-7-ylmethylamine, while not explicitly detailed in the surveyed literature for this specific molecule, can be proposed based on established transformations. This would likely involve the initial formation of a 7-substituted 2,3-dihydrobenzofuran, followed by elaboration into the methylamine (B109427) group. A potential pathway could begin with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to introduce an acetyl group at the 7-position, forming 2,3-dihydro-7-acetylbenzofuran. This ketone could then be converted to its corresponding oxime via reaction with hydroxylamine. Subsequent reduction of the oxime, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the target primary amine, this compound.

Table 1: Selected Modern Synthetic Routes for the 2,3-Dihydrobenzofuran Scaffold

| Reaction Type | Catalyst/Reagents | Starting Materials | Key Mechanistic Step | Reference |

| [3+2] Annulation | Rh(III) catalyst | N-phenoxyacetamides, 1,3-dienes | C-H activation, carbooxygenation | organic-chemistry.org |

| Heck/Tsuji-Trost | Pd catalyst, TY-Phos ligand | o-bromophenols, 1,3-dienes | Heck reaction, intramolecular C-O bond formation | organic-chemistry.org |

| Oxidative Cyclization | I₂/TBHP | o-Alkenylphenols | Radical cyclization | mdpi.com |

| C-H Functionalization | Cu(hfacac)₂, diaryl-λ³-iodane | Phenols with tethered alcohols | Intramolecular C-H arylation | nih.gov |

| Rearrangement | ZnBr₂ | 2-hydroxybenzophenones, 1-(1-chloroalkyl)benzotriazoles | Formation of dihydrobenzofuran-3-ols, Lewis acid-promoted rearrangement | arkat-usa.org |

Reactivity Profile of the Primary Amine Functional Group

The primary amine (-NH₂) of this compound is a key center of reactivity. As a nucleophilic and basic functional group, it is expected to undergo a variety of characteristic reactions common to primary aralkylamines. msu.edu

Key reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivatives (amides).

N-Alkylation: As a nucleophile, the amine can react with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu

Sulfonamide Formation: The Hinsberg test provides a classic method for distinguishing amine classes. Reaction with benzenesulfonyl chloride in aqueous base would yield a soluble sulfonamide salt, characteristic of a primary amine. msu.edu

Imine Formation: Condensation with aldehydes or ketones will produce the corresponding N-substituted imines (Schiff bases).

Table 2: Expected Reactions of the Primary Amine Group

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Pyridine) |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | Secondary/Tertiary Amine, Quaternary Salt | - |

| Sulfonamide Formation | Benzenesulfonyl chloride | Sulfonamide | Aqueous NaOH or KOH |

| Imine Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine (Schiff Base) | Acid or base catalysis, removal of water |

Electrophilic and Nucleophilic Substitutions on the Dihydrobenzofuran Aromatic System

In this compound, the furan (B31954) ring is saturated, meaning electrophilic aromatic substitution (EAS) will occur on the benzene (B151609) portion of the molecule. The regiochemical outcome of such a substitution is governed by the directing effects of the two existing substituents: the cyclic alkoxy group at C-1 and the methylamine group at C-7. libretexts.org

Both the alkoxy group and the aminomethyl group are activating substituents and act as ortho, para-directors. libretexts.org

The alkoxy group at position 1 directs incoming electrophiles to positions 5 (ortho) and 7 (para). Since position 7 is already substituted, this effect strongly favors substitution at C-5.

The -CH₂NH₂ group at position 7 directs incoming electrophiles to position 5 (para) and position 6 (ortho).

The directing effects of both groups are reinforcing, strongly activating the ring towards electrophilic attack, particularly at the C-5 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are predicted to occur preferentially at C-5.

Nucleophilic aromatic substitution on this electron-rich aromatic ring is generally unfavorable unless a leaving group is present and activated by strong electron-withdrawing groups, which are absent in the parent molecule.

Investigation of Stability and Degradation Pathways of this compound Derivatives

The stability and degradation of this compound can be inferred from studies on structurally related compounds, such as the pesticide carbofuran (B1668357) (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate). researchgate.net The degradation of carbofuran involves hydrolysis of the carbamate (B1207046) group and oxidation at the 3-position of the furan ring. researchgate.net Other studies on bioactive benzofurans show that they can induce the generation of reactive oxygen species (ROS), suggesting metabolic degradation pathways involving oxidation. nih.gov

Based on these precedents, several degradation pathways for this compound can be proposed:

Oxidation of the Amine: The primary amine could be oxidized to an imine, which may subsequently hydrolyze to form 7-formyl-2,3-dihydro-1-benzofuran and ammonia (B1221849). Further oxidation could yield 2,3-dihydro-1-benzofuran-7-carboxylic acid.

Oxidative Deamination: The entire methylamine group could be cleaved through oxidative processes.

Ring Oxidation: The dihydrofuran ring, particularly at the C-3 position, is susceptible to oxidation, potentially leading to the formation of a ketone, as seen in carbofuran degradation. researchgate.net This could lead to 7-(aminomethyl)-2,3-dihydro-1-benzofuran-3-one.

Aromatic Hydroxylation: Enzymatic systems could introduce hydroxyl groups onto the aromatic ring, likely at the activated C-5 position, initiating further degradation.

Table 3: Potential Degradation Products of this compound

| Proposed Product Name | Chemical Formula | Degradation Pathway |

| 7-Formyl-2,3-dihydro-1-benzofuran | C₉H₈O₂ | Oxidation of amine and hydrolysis |

| 2,3-Dihydro-1-benzofuran-7-carboxylic acid | C₉H₈O₃ | Further oxidation of the aldehyde |

| 7-(Aminomethyl)-2,3-dihydro-1-benzofuran-3-one | C₉H₉NO₂ | Oxidation of the dihydrofuran ring |

| 7-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-ol | C₉H₁₁NO₂ | Aromatic hydroxylation |

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1 Benzofuran 7 Ylmethylamine Analogues

Elucidation of Conformational Preferences and Stereochemical Influences on Bioactivity

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For analogues of 2,3-dihydro-1-benzofuran-7-ylmethylamine, both the conformation of the dihydrobenzofuran ring system and the stereochemistry at chiral centers play a pivotal role in their interaction with biological targets.

The 2,3-dihydrobenzofuran (B1216630) core is not planar and can adopt various conformations, often described as envelope or twisted forms. The specific conformation preferred by a molecule can influence the spatial orientation of its substituents, thereby affecting its binding to a receptor. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools to study these conformational preferences in solution. acs.orguniroma1.itnih.govresearchgate.net NMR studies can provide information on the relative populations of different conformers, which is valuable for understanding whether a molecule pre-organizes into its bioactive conformation. acs.org For instance, a molecule that spends a significant portion of its time in a non-bioactive conformation may have a higher energetic penalty to pay upon binding to its target. acs.org

Stereochemistry is another crucial factor. The introduction of a chiral center, for example at the 2-position of the dihydrobenzofuran ring or on the ylmethylamine side chain, can lead to enantiomers with markedly different pharmacological profiles. In a study on a series of 2,3-dihydro-1-benzofuran derivatives acting as cannabinoid receptor 2 (CB2) agonists, it was found that the (S)-enantiomer was the active one. acs.org This highlights the importance of stereoselective synthesis to obtain the desired enantiomerically pure compounds. nih.govresearchgate.net Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient interaction with a target, helping to rationalize the observed differences in activity between stereoisomers. researchgate.net X-ray crystallography of related dihydrobenzofuran derivatives has provided insights into their solid-state conformations and intramolecular interactions, which can also inform the understanding of their bioactive conformations. spirochem.com

Table 1: Influence of Stereochemistry on the Bioactivity of Dihydrobenzofuran Analogues This table is a representative example based on findings in related compound series, as specific data for this compound enantiomers was not available in the searched literature.

| Compound | Stereochemistry | Biological Target | Activity (Example Metric) | Reference |

|---|---|---|---|---|

| MDA104 | (S)-enantiomer | Cannabinoid Receptor 2 (CB2) | Active Agonist | acs.orguniroma1.it |

| (R)-enantiomer of MDA104 | (R)-enantiomer | Cannabinoid Receptor 2 (CB2) | Inactive | acs.orguniroma1.it |

Effects of Substituent Variations on the Dihydrobenzofuran Ring on Pharmacological Activity

The nature and position of substituents on the dihydrobenzofuran ring profoundly impact the pharmacological activity of this compound analogues. Modifications to the aromatic part of the scaffold can alter electronic properties, lipophilicity, and steric interactions with the target receptor.

Studies on various benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated that both electron-donating and electron-withdrawing groups can modulate bioactivity. For instance, in the context of anticancer activity, the introduction of halogen atoms such as chlorine or bromine onto the benzofuran ring has been shown to enhance cytotoxic properties. researchgate.net The position of the halogen is also critical, with para-substitution on an N-phenyl ring attached to the benzofuran core showing maximal activity in some series. researchgate.net This enhancement is likely due to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on the target protein, thereby improving binding affinity. researchgate.net

Conversely, the introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compound. researchgate.net In a series of 2-arylbenzofuran derivatives evaluated as anti-Alzheimer's agents, the presence of hydroxyl substituents was found to be a key determinant for high activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on arylbenzofuran derivatives have also been conducted to correlate physicochemical properties with biological activity, providing mathematical models to predict the activity of new analogues. nih.govnumberanalytics.com These studies often highlight the importance of descriptors related to topology and electronic distribution. nih.gov

Table 2: Effect of Dihydrobenzofuran Ring Substituents on Pharmacological Activity This table presents generalized findings from SAR studies on related benzofuran and dihydrobenzofuran derivatives, as specific data for systematically varied substituents on this compound was not available.

| Substituent Type | Position on Ring | General Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| Halogen (e.g., Cl, Br) | Aromatic Ring | Often increases potency | Formation of halogen bonds, increased lipophilicity | researchgate.net |

| Hydroxyl (-OH) | Aromatic Ring | Can significantly increase potency | Acts as a hydrogen bond donor/acceptor | researchgate.net |

| Electron-donating groups (e.g., -OCH3) | Aromatic Ring | Variable, can increase or decrease activity depending on the target | Alters electron density and potential for H-bonding | researchgate.net |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Aromatic Ring | Often leads to a decrease in activity in some series | Alters electronic properties and may introduce unfavorable interactions | researchgate.net |

Structural Modifications to the Ylmethylamine Side Chain and Their Impact on Receptor Binding and Efficacy

The ylmethylamine side chain at the 7-position of the dihydrobenzofuran ring is a key pharmacophoric element that directly interacts with the biological target. Modifications to this side chain, including changes in length, branching, and the nature of the amine substituent, have a profound effect on receptor binding affinity and efficacy.

In a study of 2,3-dihydro-1-benzofuran derivatives as CB2 receptor agonists, a series of analogues with different N-substituents on a side chain were synthesized and evaluated. acs.orguniroma1.it The results showed that the nature of the substituent on the nitrogen atom was critical for activity. For example, replacing a hydrogen atom with various alkyl or aryl groups led to significant changes in potency and selectivity. This highlights the importance of exploring a diverse range of substituents to optimize interactions with the receptor binding pocket.

Furthermore, the length of the alkyl chain connecting the dihydrobenzofuran core to the amine can also influence activity. While specific data for the 7-ylmethylamine series is limited, studies on other classes of compounds have shown that there is often an optimal chain length for activity. A shorter or longer chain may position the amine in a suboptimal location for interaction with key residues in the receptor.

The amine itself is often a critical interaction point, typically forming a salt bridge with an acidic residue in the receptor. Therefore, modifications that alter the basicity of the amine, such as N-acylation or the introduction of electron-withdrawing groups nearby, would be expected to have a significant impact on binding affinity.

Table 3: Impact of Ylmethylamine Side Chain Modifications on Receptor Binding This table is a representative example based on findings in related 2,3-dihydro-1-benzofuran derivatives, as a systematic study on the 7-ylmethylamine side chain was not available.

| Side Chain Modification | Example | General Impact on Receptor Binding/Efficacy | Reference |

|---|---|---|---|

| N-Substitution | Varying alkyl and aryl groups on the amine | Highly sensitive; can significantly increase or decrease potency and selectivity | acs.orguniroma1.it |

| Chain Length | Increasing or decreasing the number of methylene (B1212753) units | Optimal length often exists for maximal activity | General medicinal chemistry principle |

| Amine Basicity | N-acylation, introduction of EWGs | Reduced basicity can weaken or abolish key ionic interactions | General medicinal chemistry principle |

Computational and Experimental Approaches to Ligand Efficiency and Lipophilicity Optimization in SAR

In modern drug discovery, the optimization of lead compounds goes beyond simply increasing potency. Ligand efficiency (LE) and lipophilicity (LogP) are critical parameters that are considered to ensure that a compound has a good balance of properties required for it to be a successful drug.

Ligand efficiency is a metric that relates the binding affinity of a compound to its size, typically the number of heavy atoms. nih.gov It is a useful tool for comparing compounds of different sizes and for guiding the optimization process. A high ligand efficiency indicates that a compound achieves its potency with a relatively small number of atoms, which is often a desirable characteristic. Computational methods can be used to calculate ligand efficiency and to predict how it will change with structural modifications. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in lipids versus water. It is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net While a certain degree of lipophilicity is required for a compound to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. Therefore, optimizing the lipophilicity of a lead compound is a crucial aspect of drug design. Computational tools can predict LogP values, and experimental methods, such as shake-flask or chromatographic techniques, can be used for their determination. researchgate.net

QSAR studies often incorporate descriptors related to both ligand efficiency and lipophilicity to build models that can predict the biological activity of new analogues. uniroma1.itresearchgate.netrsc.org These models can help to guide the synthesis of compounds with an optimal balance of potency and drug-like properties.

Table 4: Computational and Experimental Approaches for Ligand Efficiency and Lipophilicity Optimization This table provides a general overview of the methods used in drug discovery, which are applicable to the optimization of this compound analogues.

| Parameter | Computational Approach | Experimental Approach | Importance in SAR | Reference |

|---|---|---|---|---|

| Ligand Efficiency (LE) | Calculation from binding affinity and heavy atom count | Derived from experimental binding data | Guides efficient optimization of potency | nih.gov |

| Lipophilicity (LogP) | Calculated using various algorithms (e.g., CLogP, MLogP) | Shake-flask method, reverse-phase HPLC | Crucial for optimizing ADME properties | researchgate.netresearchgate.net |

| QSAR | Development of predictive models using molecular descriptors | Requires a training set of compounds with known activity | Predicts activity of new analogues and identifies key structural features | uniroma1.itresearchgate.netrsc.org |

Bioisosteric Replacements and Scaffold Hopping Strategies in Dihydrobenzofuran Drug Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design novel compounds with improved properties. nih.govnih.govnih.gov Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, with the aim of retaining or improving biological activity while optimizing other characteristics such as metabolic stability or synthetic accessibility. spirochem.comipinnovative.comprinceton.edudrughunter.com

In the context of this compound analogues, bioisosteric replacements could be applied to both the dihydrobenzofuran ring and the ylmethylamine side chain. For example, the oxygen atom in the dihydrofuran ring could be replaced with a sulfur atom to give a dihydrobenzothiophene, or with a nitrogen atom to yield an indoline (B122111) derivative. These changes would alter the electronic and geometric properties of the scaffold and could lead to improved interactions with the target.

Scaffold hopping is a more drastic approach that involves replacing the entire core scaffold with a structurally different one while maintaining the key pharmacophoric features. nih.govnih.govniper.gov.in For example, the 2,3-dihydro-1-benzofuran scaffold could be replaced by other bicyclic heterocyclic systems that can present the ylmethylamine side chain and other substituents in a similar spatial arrangement. The goal of scaffold hopping is often to discover new chemical series with improved intellectual property positions, better ADME properties, or different side effect profiles. Computational methods are frequently used to identify potential scaffold replacements that maintain the desired pharmacophoric pattern.

Table 5: Bioisosteric Replacements and Scaffold Hopping Strategies This table illustrates general strategies applicable to dihydrobenzofuran drug design.

| Strategy | Description | Example Application for Dihydrobenzofuran Scaffold | Potential Benefit | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | Substitution of an atom or group with a functionally similar one | Replacing the furan (B31954) oxygen with sulfur (dihydrobenzothiophene) or nitrogen (indoline) | Improved metabolic stability, altered electronics, new IP | researchgate.netipinnovative.comprinceton.edu |

| Scaffold Hopping | Replacing the core scaffold with a structurally different one | Replacing dihydrobenzofuran with other bicyclic systems like indazole or benzimidazole | Novel chemical series, improved ADME, escape from existing patents | nih.govnih.govniper.gov.in |

Biological Activity and Pharmacological Investigations of 2,3 Dihydro 1 Benzofuran 7 Ylmethylamine Derivatives

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro evaluation of 2,3-dihydro-1-benzofuran-7-ylmethylamine derivatives has provided crucial insights into their mechanisms of action and therapeutic potential. These assays are fundamental in identifying lead compounds for further development.

Derivatives of 2,3-dihydro-1-benzofuran have demonstrated notable affinity for various G protein-coupled receptors (GPCRs), which are important drug targets.

Histaminergic Receptors: A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which share a structural resemblance to the core subject compound, have been synthesized and evaluated as ligands for histamine (B1213489) H₃ and H₄ receptors. nih.govresearchgate.net These receptors are involved in inflammatory responses and neurotransmitter release. nih.gov The synthesized compounds displayed micromolar affinity for both H₃ and H₄ receptors, with a general preference for the H₃ subtype. researchgate.net Functional assays using BRET-based methods to monitor Gαi activity confirmed that these compounds act as potent antagonists at the H₃ receptor. researchgate.net For instance, compound 1f from a synthesized series showed high affinity for the human H₃ receptor (pKi = 8.2) and acted as a potent antagonist. researchgate.net In contrast, only one compound in the series, 2c , exhibited high affinity for the human H₄ receptor (pKi = 7.1) and displayed partial agonist activity. researchgate.net

Dopaminergic Receptors: The same series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (the LINS01 compounds) were also identified as ligands for dopaminergic receptors, particularly the D₂ and D₃ subtypes. researchgate.netnih.gov This dual activity at both histaminergic and dopaminergic receptors is of interest for potential therapeutic applications in neuropsychiatric disorders. nih.gov

Serotonergic and Melatonergic Receptors: The histamine H₃ receptor can modulate the release of various neurotransmitters, including serotonin (B10506). nih.gov While direct binding studies on serotonergic and melatonergic receptors for this compound itself are not extensively detailed in the provided context, the modulation of serotonin release by H₃ receptor antagonists suggests an indirect influence on the serotonergic system. nih.gov

Table 1: Receptor Binding Affinities of Selected 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine Derivatives

| Compound | Receptor Target | Affinity (pKi) | Functional Activity | Reference |

|---|

Derivatives of benzofuran (B130515) have been investigated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention.

DYRK Kinase Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are implicated in several diseases, including cancer and neurological disorders. cardiff.ac.uk While the direct inhibition of DYRK by this compound is not specified, a patent describes 2,3-dihydrobenzofuran-5-yl compounds as DYRK kinase inhibitors. google.com Furthermore, other heterocyclic compounds inspired by natural products like cercosporamide, which contains a dibenzofuran (B1670420) core, have been developed as potent inhibitors of Pim and CLK kinases, which are related to the DYRK family. mdpi.com This suggests that the broader benzofuran scaffold is a viable starting point for designing kinase inhibitors.

NF-κB and AP-1 Transcriptional Activity Modulation: The transcription factor NF-κB is a key regulator of inflammation. A novel synthetic aurone (B1235358), (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), a type of benzofuran derivative, has been shown to downregulate the expression of pro-inflammatory cytokines and mediators such as IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated RAW 264.7 cells. ijper.org This effect is achieved by inhibiting crucial pattern recognition receptors like TLR4 and CD14, which are upstream of NF-κB activation. ijper.org

Cell-based assays provide a more integrated view of a compound's biological effects.

Reactive Oxygen Species (ROS) Production: Some benzofuran derivatives have demonstrated pro-oxidative effects in cancer cells. For instance, certain 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives were found to increase the levels of reactive oxygen species (ROS) in K562 chronic myelogenous leukemia cells, particularly after 12 hours of incubation. nih.gov This increase in ROS can contribute to the induction of apoptosis in cancer cells. nih.gov Conversely, other benzofuran derivatives have shown antioxidant properties. nih.gov For example, a benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), reduced oxidative stress markers in a mouse model of Alzheimer's disease. nih.gov

The anticancer potential of benzofuran derivatives has been extensively studied against a wide range of cancer cell lines. nih.govnih.gov

Diverse Cancer Cell Lines: Benzofuran-based compounds have shown cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells, cervical cancer cells (HeLa), non-small cell lung cancer (NSCLC) cell lines (A549 and NSCLC-N6), liver carcinoma cells (HepG2), and breast cancer cells (MCF-7). nih.govnih.govnih.govresearchgate.net

Structure-Activity Relationships: The antiproliferative activity is often influenced by the specific substitutions on the benzofuran ring. For example, the replacement of a 2,3-dihydrobenzofuran (B1216630) core with a benzofuran ring in certain viniferin (B1239022) analogues resulted in a 2- to 3-fold increase in antiproliferative activity. nih.gov Halogenation of the benzofuran ring has also been shown to significantly enhance anticancer activity. nih.gov

Mechanisms of Action: The anticancer effects of these derivatives are often linked to the induction of apoptosis. nih.gov For instance, certain 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives were shown to induce apoptosis in K562 cells, as confirmed by Annexin V-FITC and Caspase-Glo 3/7 assays. nih.gov

Table 2: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound/Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govunimi.it

Antibacterial Activity: Various benzofuran derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were tested against a panel of bacteria, with one derivative showing particular activity against Staphylococcus aureus. nih.gov Another study found that certain 3-substituted isobenzofuran-1(3H)-one derivatives exhibited good antibacterial activity against E. coli and S. aureus. imjst.org The synthetic aurone AU-23 showed significant activity against methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa. ijper.org

Antifungal Activity: The antifungal properties of benzofuran derivatives are also well-documented. researchgate.net Some derivatives have shown potent activity against various fungal species, including Candida albicans and Aspergillus fumigatus. nih.govnih.gov For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids exhibited antifungal activity against C. albicans. researchgate.net A series of benzofuran-triazole hybrids also showed moderate to satisfactory antifungal activity against several pathogenic fungi. researchgate.net

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Type | Microorganism | Activity (MIC/Inhibition Zone) | Reference |

|---|

The effects of 2,3-dihydro-1-benzofuran derivatives on the nervous system have been a key area of investigation, with studies revealing both a lack of neurotoxicity for some compounds and significant neuroprotective properties for others.

Neurotoxicity Assessment: A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 series) were assessed for neurotoxicity in SH-SY5Y neuroblastoma cells. nih.gov Using MTT, LDH, and fluorescent dye assays, the study found that these compounds did not decrease cell viability at concentrations up to 10 µM after 48 hours of exposure, suggesting they are not neurotoxic at these concentrations. researchgate.netnih.gov

Neuroprotective Effects: Several benzofuran derivatives have demonstrated protective effects against neuronal damage in various cellular models.

Against Cocaine-Induced Neurotoxicity: The LINS01 series of compounds, which are dopamine (B1211576) D₂ and D₃ receptor ligands, were shown to ameliorate cocaine-induced neurotoxicity in SH-SY5Y cells. nih.gov One compound, LINS01011, significantly decreased the release of lactate (B86563) dehydrogenase (LDH), indicating a robust protective effect against cell damage. nih.gov

Against Excitotoxicity: A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity. nih.govresearchgate.net Several compounds provided significant protection, with compound 1f being the most potent, showing neuroprotection comparable to the NMDA antagonist memantine. nih.govresearchgate.net

Against Amyloid-β Peptide Toxicity: A natural benzofuran, Fomannoxin, isolated from the fungus Aleurodiscus vitellinus, showed potent neuroprotective effects against amyloid-β peptide-induced toxicity in a PC12 cellular model. researchgate.net This suggests that benzofuran derivatives could be valuable for developing treatments for Alzheimer's disease. researchgate.net

In Alzheimer's Disease Models: The selenium-containing benzofuran derivative, TFSeB, demonstrated protective effects in a mouse model of Alzheimer's disease by reducing oxidative stress, inhibiting acetylcholinesterase and monoamine oxidase B activity, and modulating markers of apoptosis and neuroinflammation. nih.gov

In Vivo Pharmacological Efficacy Studies

Models for Circadian Rhythm Regulation

Currently, there is a lack of published in vivo studies specifically investigating the effects of this compound derivatives on circadian rhythm regulation. The exploration of novel chemical entities for the modulation of the circadian clock is an active area of research, and the structural features of the 2,3-dihydro-1-benzofuran scaffold may present opportunities for the design of new chronobiotic agents. However, at present, the preclinical evaluation of this specific class of compounds in animal models of circadian rhythm disruption has not been reported in the available scientific literature.

Assessment in Pain and Neuropathic Pain Animal Models

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have been investigated for their potential as analgesics, particularly in models of neuropathic pain. Research has focused on their interaction with the cannabinoid receptor 2 (CB2), a key target in the modulation of pain and inflammation.

One study detailed the development of a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective CB2 agonists. In a preclinical model of neuropathic pain, the compound MDA42 demonstrated significant activity. The analgesic effects of these compounds are attributed to the activation of CB2 receptors, which can suppress neuroinflammation and microglial cell activation, key processes in the pathophysiology of neuropathic pain.

| Compound | Animal Model | Key Findings |

| MDA42 | Neuropathic Pain Model | Exhibited significant analgesic activity |

Anti-inflammatory Efficacy in Inflammatory Bowel Disease (IBD) Animal Models

The anti-inflammatory properties of benzofuran derivatives have been explored in the context of Inflammatory Bowel Disease (IBD). While not specifically derivatives of this compound, a series of benzofuran-3(2H)-one derivatives have shown promising results in preclinical IBD models.

In a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, a well-established model that mimics some aspects of human IBD, compound 55 demonstrated potent, dose-dependent inhibitory activity against colitis. nih.gov The therapeutic effect of this compound was linked to its ability to suppress the production of pro-inflammatory mediators. nih.gov

| Compound | Animal Model | Key Findings |

| Compound 55 | TNBS-induced colitis in rats | Demonstrated strong, dose-dependent inhibition of colitis. nih.gov |

Investigation of Antitubercular Activity in Preclinical Models

A study on a series of 3-benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analogs identified compounds with significant in vivo antitubercular activity. In an animal model of tuberculosis, compound 7j was shown to drastically reduce the bacterial load in both lung and spleen tissues. capes.gov.br This finding underscores the potential of the benzofuran scaffold in the development of new treatments for tuberculosis. capes.gov.br

| Compound | Animal Model | Key Findings |

| Compound 7j | In vivo tuberculosis model | Significantly reduced bacterial load in lung and spleen tissues. capes.gov.br |

Central Nervous System (CNS) Activity and Behavioral Profiling

The 2,3-dihydro-1-benzofuran scaffold has been incorporated into molecules targeting the central nervous system, with investigations into their neuroprotective and behavioral effects.

A series of 2,3-dihydro-1-benzofuran-5-ols, developed as analogues of alpha-tocopherol, were assessed for their neuroprotective properties. nih.govCompound 22 from this series was selected for its superior antioxidant capabilities and ability to penetrate the brain. nih.gov In a mouse model of head injury, this compound provided protection against the effects of the trauma, indicating its potential for treating CNS trauma and stroke. nih.gov

Furthermore, dihydrobenzofuran analogues of hallucinogens have been synthesized and evaluated for their behavioral effects in rats. These studies provide insight into the structure-activity relationships of this class of compounds at serotonin receptors, which are crucial for mood and behavior. For instance, dihydrobenzofuran and tetrahydrobenzodifuran derivatives of mescaline were assessed in drug discrimination paradigms. capes.gov.br

| Compound | Animal Model | Key Findings |

| Compound 22 | Mouse model of head injury | Protected against the effects of head injury. nih.gov |

| Dihydrobenzofuran analogues of mescaline | Rat drug discrimination model | Did not fully substitute for LSD, indicating a different behavioral profile. capes.gov.br |

Computational Chemistry and in Silico Approaches in 2,3 Dihydro 1 Benzofuran 7 Ylmethylamine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, enabling the analysis of its binding affinity and interaction patterns. researchgate.net This method is crucial for understanding how 2,3-Dihydro-1-benzofuran-7-ylmethylamine might interact with potential biological targets.

Studies on related 2,3-dihydro-1-benzofuran derivatives have successfully used molecular docking to elucidate their mechanisms of action. For instance, derivatives designed as cannabinoid receptor 2 (CB2) agonists were analyzed through docking, which helped to identify key residues involved in ligand recognition and explain structure-activity relationship (SAR) data. nih.gov Similarly, docking studies on other benzofuran (B130515) hybrids have predicted binding energies and interactions with various protein targets, including those involved in cancer and microbial infections. researchgate.netatmiyauni.ac.in For 2,3-dihydrobenzofuran-2-carboxylates, calculated binding energies against microbial proteins ranged from -6.0 kcal/mol to -7.5 kcal/mol, highlighting the role of substituents in biological activity. researchgate.net In another study, benzofuran-oxadiazole derivatives showed significant binding affinities against the Mycobacterium tuberculosis Pks13 enzyme, with scores comparable to known inhibitors. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant target, such as a G-protein coupled receptor or an enzyme. The analysis would focus on:

Binding Energy: A negative value indicating the stability of the ligand-receptor complex.

Hydrogen Bonds: Formation of hydrogen bonds between the amine group (-NH2) of the ligand and polar residues in the target's active site.

Hydrophobic Interactions: Interactions involving the benzofuran ring system with nonpolar residues.

Pi-Pi Stacking: Potential interactions between the aromatic ring of the benzofuran scaffold and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Table 1: Predicted Interaction Profile for this compound with a Hypothetical Target

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond Donor | Methylamine (B109427) (-NH2) | Asp, Glu, Ser | -7.0 to -9.5 |

| Hydrogen Bond Acceptor | Furan (B31954) Oxygen (-O-) | Asn, Gln, Tyr | |

| Hydrophobic/Van der Waals | Dihydrofuran Ring | Leu, Val, Ile | |

| Pi-Pi Stacking | Benzene (B151609) Ring | Phe, Tyr, Trp |

Note: This table is illustrative, based on typical interactions for the scaffold. Actual values depend on the specific protein target.

Homology Modeling of Relevant Protein Targets for Dihydrobenzofuran Ligands

When the experimental 3D structure of a protein target is unavailable, homology modeling can be used to construct a reliable model based on the known structure of a related (homologous) protein. nih.gov This technique is particularly valuable for studying interactions with membrane proteins like G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. nih.gov

The process of homology modeling involves several key steps:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) for experimentally determined structures that have a high sequence similarity to the target protein. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence. nih.gov

Model Building: Constructing the 3D model of the target protein based on the aligned template's coordinates. nih.gov

Model Refinement and Validation: Optimizing the model to resolve any structural inconsistencies and validating its quality using various computational tools. nih.gov

A notable application of this technique was the development of a homology model for the cannabinoid receptor 2 (CB2), a target for 2,3-dihydro-1-benzofuran derivatives. nih.gov Researchers employed a sophisticated "ligand-steered" homology modeling approach, where known active ligands were used to shape and optimize the binding site during the model-building process. nih.gov This resulted in a more accurate representation of the agonist-bound state of the receptor, which could not have been achieved with a single template structure alone. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic profile of a compound and identify potential liabilities before committing to expensive synthesis and testing. researchgate.netresearchgate.net These models use the chemical structure of a molecule to predict its behavior in the body. researchgate.net

For this compound, various ADME parameters can be predicted using web-based tools like SwissADME and PkCSM. Studies on similar benzofuran structures have shown good predictive success. For example, some benzofuran-1,3,4-oxadiazole derivatives were predicted to have good human intestinal absorption (HIA+), and benzofuran-1,2,3-triazole hybrids were predicted to have high gastrointestinal (GI) absorption with a bioavailability score of 0.55. nih.govnih.gov Preliminary experimental ADMET studies on the dihydrobenzofuran derivative MDA7 also indicated no significant problems. nih.gov

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates potential for passive diffusion across the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | Likely No | If not a substrate, it is less likely to be pumped out of cells, improving bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely Yes | The molecule's size and polarity may allow it to cross into the central nervous system. researchgate.net |

| Plasma Protein Binding (PPB) | Moderate | Affects the concentration of free drug available to act on targets. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6, CYP3A4 | Potential for drug-drug interactions. The specific isoforms inhibited would need experimental verification. |

| Excretion | ||

| Total Clearance | Low to Moderate | Predicts the rate at which the drug is removed from the body. |

Note: These predictions are generated based on common in silico models and require experimental validation.

In Silico Assessment of Drug-Likeness and Bioactivity Scores

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. researchgate.net These assessments are often based on rules derived from the analysis of successful oral drugs, such as Lipinski's Rule of Five. researchgate.net Bioactivity scores predict the likelihood of a molecule interacting with major drug target classes.

Several studies on benzofuran derivatives confirm their favorable drug-like properties. For instance, a series of benzofuran-1,3,4-oxadiazoles were found to adhere to Lipinski's and Pfizer's drug-likeness rules, exhibiting acceptable molecular weight and topological polar surface area (TPSA). nih.gov Computational tools can generate these parameters and bioactivity scores for this compound to guide its development. researchgate.net

Table 3: Predicted Drug-Likeness and Bioactivity for this compound

Note: Bioactivity scores > 0 indicate probable activity, while scores < -0.5 suggest inactivity. Values are based on molinspiration cheminformatics predictions for similar structures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. scispace.com DFT calculations can provide valuable data on properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net

For benzofuran and dihydrobenzofuran derivatives, DFT studies have been used to:

Optimize Molecular Geometry: Calculations determine the most stable 3D conformation of the molecule.

Analyze Vibrational Frequencies: Predicted IR and Raman spectra can be compared with experimental data to confirm the structure. researchgate.net

Determine Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netrsc.org

Map Electrostatic Potential: The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.net

A DFT study on this compound, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield insights into its electronic properties and reactive sites. rsc.org

Table 4: Hypothetical DFT-Calculated Properties for this compound

| Electronic Property | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 | Energy of the outermost electron orbital; relates to the ability to donate an electron. |

| LUMO Energy | -0.9 | Energy of the lowest unoccupied orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.9 | Indicates high kinetic stability and low chemical reactivity. researchgate.net |

| Ionization Potential | 5.8 | Energy required to remove an electron. |

| Electron Affinity | 0.9 | Energy released when an electron is added. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and identify the key structural features that influence potency. eurjchem.com

Both 2D- and 3D-QSAR models have been successfully developed for benzofuran derivatives.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create models for benzofuran derivatives targeting enzymes like LSD1. researchgate.net These models identify regions where steric, electrostatic, or hydrophobic fields are favorable or unfavorable for activity.

2D-QSAR: Models based on molecular descriptors (e.g., topological, electronic) have shown excellent predictive power for the activity of benzofuran derivatives as histone lysine (B10760008) methyl transferase inhibitors, achieving high correlation coefficients (R²) and predictive accuracy. eurjchem.com

For this compound, a QSAR study would require a dataset of analogues with measured biological activity against a specific target. The resulting model could then be used to:

Predict the activity of novel derivatives of the core scaffold.

Provide insights into the mechanism of action by highlighting which molecular properties (e.g., lipophilicity, specific functional groups) are most important for activity. researchgate.net

Guide the rational design of more potent and selective compounds for future synthesis.

The development of a robust QSAR model would be a powerful tool in a medicinal chemistry program aimed at optimizing the this compound scaffold into a lead drug candidate. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Characterization in Research

High-Resolution Mass Spectrometry for Novel Compound Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2,3-Dihydro-1-benzofuran-7-ylmethylamine. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates the protonated molecule, [M+H]⁺. The high resolving power of analyzers like Orbitrap or time-of-flight (TOF) allows for the differentiation of the target compound from potential impurities, even those with very similar masses.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion provide characteristic fragmentation patterns that are vital for structural confirmation. The fragmentation of this compound would be expected to yield specific product ions resulting from the cleavage of the side chain and the dihydrobenzofuran ring. For instance, a characteristic fragmentation pathway for aminopropyl)benzofuran isomers involves the formation of specific product ions that can help differentiate between positional isomers. researchgate.net

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Monoisotopic Mass | 149.0841 g/mol |

| Ionization Mode | ESI+ |

| Observed m/z [M+H]⁺ | 149.0841 |

| Major Fragment Ions (m/z) | 132.0578, 121.0653, 91.0548 |

Note: The fragment ions are hypothetical and based on common fragmentation patterns of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, the protons on the dihydrofuran ring, and the amine protons. The chemical shifts and coupling constants of the protons on the dihydrofuran ring (at positions 2 and 3) are particularly informative about the conformation of this five-membered ring. For instance, the protons at the 2- and 3-positions of the dihydrobenzofuran ring in related structures show distinct patterns in the ¹H NMR spectrum. researchgate.net